![molecular formula C6H6NNaO4 B599773 Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 117957-44-5](/img/structure/B599773.png)

Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

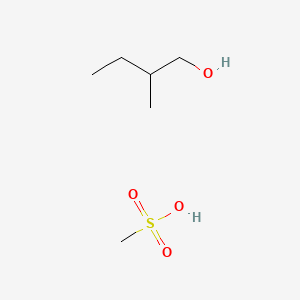

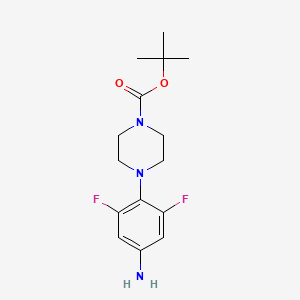

“Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate” is also known as "(3S,5S)-carbapenam-3-carboxylate" . It is a chemical compound that is part of the carbapenam family .

Synthesis Analysis

The synthesis of similar structures like bicyclo[2.2.1]heptane-1-carboxylates has been achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This process allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of “(3S,5S)-carbapenam-3-carboxylate” is based on a bicyclo[3.2.0]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions .Chemical Reactions Analysis

The chemical reactions involving similar structures like bicyclo[2.2.1]heptane-1-carboxylates involve a formal [4 + 2] cycloaddition reaction . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3S,5S)-carbapenam-3-carboxylate” include a molecular formula of C7H8NO3 and an average mass of 154.144 Da .科学的研究の応用

Microbial Food Safety

Sodium salts, including sodium chloride and derivatives, play a crucial role in microbial food safety. They inhibit the growth of pathogens and spoilage microorganisms in various food systems. For example, sodium chloride prevents Clostridium botulinum in processed meats and cheeses, while sodium lactate and sodium diacetate are used to inhibit Listeria monocytogenes in ready-to-eat meats. These applications underline the necessity of sodium salts in producing safe and wholesome foods (Taormina, 2010).

Sodium Reduction in Food Processing

The drive for sodium reduction in food processing arises from the link between high sodium intake and cardiovascular diseases. Salt substitutes and flavor enhancers are being explored to reduce sodium content without compromising taste. For instance, potassium chloride (KCl) and phosphates are used as replacements, aiming to maintain food quality while addressing health concerns (Albarracín et al., 2011).

Coordination Behavior and Biological Activity

Research into the coordination behavior and biological activity of sodium compounds with metal ions has shown promising results in antibacterial and antifungal effects. Diclofenac sodium, for example, forms complexes with metal ions like Hg(II), Pb(II), and Sn(II), exhibiting high activity against bacteria and fungi. These findings open up potential applications in medicinal chemistry for sodium-based compounds (Refat et al., 2014).

Flavor Perception and Enhancement in Fermented Foods

Sodium reduction in fermented foods is challenging due to its impact on flavor perception. However, strategies such as odor-induced saltiness enhancement and the application of starter cultures are being developed to compensate for flavor deficiencies in sodium-reduced fermented foods. This area of research is critical for creating healthier food options without compromising taste (Hu et al., 2022).

Salt Taste Perception in Infants and Children

The development of salt taste sensitivity and preferences in infants and children has significant implications for dietary habits. Studies show that early exposure to salty foods influences children's acceptance and preference for sodium-rich foods, suggesting the need for careful consideration of salt content in early diet formulations to prevent future health issues (Liem, 2017).

将来の方向性

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery . More research is needed to explore the potential applications of “Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate” and similar structures in the field of drug discovery.

特性

IUPAC Name |

sodium;(3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4.Na/c8-4-1-5-7(4)2-3(11-5)6(9)10;/h3,5H,1-2H2,(H,9,10);/q;+1/p-1/t3-,5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDNAXJYJHKJQA-WINKWTMZSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2N(C1=O)CC(O2)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2N(C1=O)C[C@H](O2)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NNaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747359 |

Source

|

| Record name | Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate | |

CAS RN |

117957-44-5 |

Source

|

| Record name | Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)

![[3,3'-Bipyridine]-5-carbonitrile](/img/structure/B599696.png)

![1h-Cyclobuta[de]quinoline](/img/structure/B599701.png)

![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B599705.png)